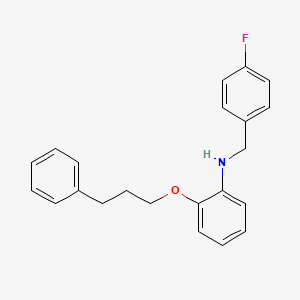

N-(4-Fluorobenzyl)-2-(3-phenylpropoxy)aniline

Übersicht

Beschreibung

N-(4-Fluorobenzyl)-2-(3-phenylpropoxy)aniline is an organic compound that belongs to the class of aniline derivatives It features a fluorobenzyl group attached to the nitrogen atom and a phenylpropoxy group attached to the aniline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorobenzyl)-2-(3-phenylpropoxy)aniline typically involves a multi-step process:

Formation of 4-Fluorobenzylamine: This can be achieved by the reduction of 4-fluorobenzonitrile using hydrogen gas in the presence of a catalyst such as palladium on carbon.

Synthesis of 2-(3-Phenylpropoxy)aniline: This intermediate can be prepared by reacting 2-aminophenol with 3-phenylpropyl bromide in the presence of a base like potassium carbonate.

Coupling Reaction: The final step involves the coupling of 4-fluorobenzylamine with 2-(3-phenylpropoxy)aniline using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Fluorobenzyl)-2-(3-phenylpropoxy)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of amines or alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nitric acid and sulfuric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or alcohols.

Substitution: Nitro, sulfonyl, or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

N-(4-Fluorobenzyl)-2-(3-phenylpropoxy)aniline serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in developing new compounds with desired properties.

This compound has been investigated for its potential biological activities:

- Anticancer Properties : Preliminary studies indicate that similar compounds can exhibit cytotoxic effects against cancer cell lines. The presence of the fluorobenzyl and phenylpropoxy groups enhances lipophilicity, which may improve cellular penetration and efficacy against tumors .

- Antimicrobial Activity : Research suggests that structural analogs may possess antimicrobial properties, potentially through mechanisms involving reactive oxygen species (ROS) generation and DNA intercalation.

- Receptor Binding Studies : this compound has been explored as a ligand in receptor binding studies, particularly concerning its interaction with androgen receptors. Such interactions could make it useful in treating conditions like prostate cancer and androgen-dependent disorders .

Medicine

In medical research, this compound is being explored for its potential therapeutic effects:

- Anti-inflammatory Effects : Studies have indicated that compounds with similar structures may exhibit anti-inflammatory properties, suggesting possible applications in treating inflammatory diseases.

- Pain Management : The analgesic potential of this compound is under investigation, with related compounds showing promise in pain relief scenarios.

Case Study 1: Anticancer Activity

A study conducted on an analog of this compound demonstrated significant cytotoxic effects against various cancer cell lines. The study highlighted the role of the phenylpropoxy group in enhancing the compound's ability to penetrate cell membranes and induce apoptosis in cancer cells.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of structurally related compounds. Results indicated that these compounds exhibited substantial activity against Gram-positive bacteria, suggesting that this compound could be further developed as an antimicrobial agent .

Wirkmechanismus

The mechanism of action of N-(4-Fluorobenzyl)-2-(3-phenylpropoxy)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include binding to active sites, inhibiting enzyme activity, or acting as an agonist or antagonist at receptor sites.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Benzyl-2-(3-phenylpropoxy)aniline: Similar structure but lacks the fluorine atom on the benzyl group.

N-(4-Chlorobenzyl)-2-(3-phenylpropoxy)aniline: Similar structure but has a chlorine atom instead of a fluorine atom on the benzyl group.

N-(4-Methylbenzyl)-2-(3-phenylpropoxy)aniline: Similar structure but has a methyl group instead of a fluorine atom on the benzyl group.

Uniqueness

N-(4-Fluorobenzyl)-2-(3-phenylpropoxy)aniline is unique due to the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Biologische Aktivität

N-(4-Fluorobenzyl)-2-(3-phenylpropoxy)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₂₄H₂₈FNO₂

- Molecular Weight : 393.48 g/mol

This compound features a fluorobenzyl group and a phenylpropoxy moiety, which may influence its biological interactions.

Antioxidant Activity

Research has indicated that compounds with similar structural motifs exhibit notable antioxidant properties. For instance, derivatives with fluorine substituents have demonstrated enhanced radical scavenging abilities. In studies involving DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, compounds bearing fluorine atoms showed significant inhibition of lipid peroxidation, suggesting that this compound may also possess comparable antioxidant capabilities .

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may modulate inflammatory pathways. Compounds with similar structures have been shown to inhibit the activity of lipoxygenase (LOX), an enzyme involved in the inflammatory response. The potential IC50 values for LOX inhibition in related compounds were reported around 10 μM, indicating a promising anti-inflammatory profile .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets, including enzymes and receptors associated with oxidative stress and inflammation. Ongoing research aims to elucidate these pathways further.

Study 1: Antioxidant Evaluation

In a comparative study focusing on the antioxidant activity of various aniline derivatives, this compound was evaluated alongside other compounds. The results indicated that the presence of the fluorobenzyl group significantly enhanced the radical scavenging activity compared to non-fluorinated analogs. The compound exhibited an approximate 75% inhibition rate in DPPH assays after 60 minutes, highlighting its potential as a therapeutic agent against oxidative stress-related diseases .

Study 2: Inhibition of Inflammatory Pathways

A separate investigation assessed the anti-inflammatory properties of structurally related compounds in vitro. The study found that certain derivatives effectively inhibited LOX activity, contributing to reduced inflammatory markers in cell models. Although specific data for this compound were not explicitly detailed, the structural similarities suggest it may exhibit comparable effects .

Comparative Analysis of Similar Compounds

To better understand the biological activity of this compound, a comparative analysis with similar compounds is presented below:

| Compound Name | Antioxidant Activity (DPPH Inhibition %) | LOX Inhibition (IC50 μM) |

|---|---|---|

| This compound | ~75% after 60 min | Not specified |

| N-[2-(2,6-Dimethylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline | ~81% after 60 min | ~10 μM |

| N-[2-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol] | ~100% | ~5 μM |

This table illustrates the potential efficacy of this compound relative to other compounds.

Eigenschaften

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-(3-phenylpropoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FNO/c23-20-14-12-19(13-15-20)17-24-21-10-4-5-11-22(21)25-16-6-9-18-7-2-1-3-8-18/h1-5,7-8,10-15,24H,6,9,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVEWTHKAASKDOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCOC2=CC=CC=C2NCC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.